molecular formula C10H13NO B15313980 (2R,3R)-2-Phenylpyrrolidin-3-ol

(2R,3R)-2-Phenylpyrrolidin-3-ol

Cat. No.: B15313980
M. Wt: 163.22 g/mol
InChI Key: HSZMIBUQZHPGSX-NXEZZACHSA-N
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Description

rac-(2R,3R)-2-phenylpyrrolidin-3-ol is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

The synthesis of rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes such as 2-chloroacetaldehyde or acetaldehyde . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired stereoselectivity.

Chemical Reactions Analysis

rac-(2R,3R)-2-phenylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

rac-(2R,3R)-2-phenylpyrrolidin-3-ol has several applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways and molecular targets. Additionally, the compound is used in the development of new materials and industrial processes due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be compared to other similar compounds, such as rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate and rac-(2R*,3R*)-S-ethyl-3-hydroxy-2-phenylbuthanethioate . These compounds share similar structural features but differ in their specific substituents and stereochemistry. The unique properties of rac-(2R,3R)-2-phenylpyrrolidin-3-ol, such as its specific chiral centers and functional groups, make it distinct and valuable for various research applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2R,3R)-2-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1

InChI Key

HSZMIBUQZHPGSX-NXEZZACHSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2

Origin of Product

United States

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